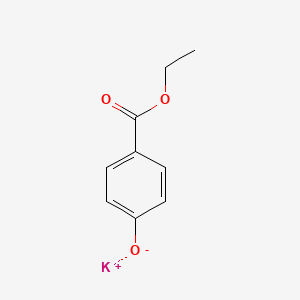

Potassium ethyl 4-oxidobenzoate

Description

Properties

CAS No. |

36457-19-9 |

|---|---|

Molecular Formula |

C9H9KO3 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

potassium;4-ethoxycarbonylphenolate |

InChI |

InChI=1S/C9H10O3.K/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |

InChI Key |

HFTYFFXNUVBSII-UHFFFAOYSA-M |

SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

Other CAS No. |

36457-19-9 |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Hydroxybenzoic Acid

The foundational step in preparing potassium ethyl 4-oxidobenzoate involves synthesizing ethyl 4-hydroxybenzoate via Fischer esterification. In this reaction, 4-hydroxybenzoic acid reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of 4-hydroxybenzoic acid, facilitated by protonation of the carbonyl oxygen.

Reaction Conditions :

- Molar Ratio : A 1:5 molar ratio of 4-hydroxybenzoic acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation.

- Catalyst : Sulfuric acid (1–2% v/v) is added to the mixture.

- Temperature and Duration : The reaction is refluxed at 80–90°C for 4–6 hours.

Workup and Purification :

Post-reaction, the mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution to quench residual acid. The crude ester is extracted using ethyl acetate, washed with brine to remove ionic impurities, and dried over anhydrous magnesium sulfate. Rotary evaporation yields a white crystalline solid, which is further purified via recrystallization from hot ethanol.

Yield : Typical yields range from 70% to 85%, depending on the efficiency of the extraction and recrystallization steps.

Formation of this compound

Neutralization with Potassium Hydroxide

The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated using potassium hydroxide to form the potassium salt. This step enhances the compound’s water solubility, making it suitable for use in aqueous formulations.

Procedure :

- Dissolution : Ethyl 4-hydroxybenzoate (1 mol) is dissolved in a minimal volume of hot ethanol.

- Base Addition : A stoichiometric amount of potassium hydroxide (1 mol) in aqueous solution is added dropwise under stirring. The reaction is exothermic, requiring temperature control at 40–50°C.

- Precipitation : As the solution cools, this compound precipitates due to its low solubility in cold ethanol-water mixtures.

Purification :

The precipitate is collected via vacuum filtration, washed with ice-cold ethanol to remove unreacted starting materials, and dried under reduced pressure at 60°C for 12 hours. The final product is a white, hygroscopic powder.

Critical Parameters :

- pH Control : Maintaining a pH >10 ensures complete deprotonation of the phenolic group without hydrolyzing the ester bond.

- Solvent Selection : Ethanol-water mixtures (3:1 v/v) optimize solubility during neutralization and precipitation.

Alternative Preparation Routes

Direct Saponification Avoidance

Unlike sodium parabens, this compound synthesis avoids saponification by carefully controlling base stoichiometry. Over-addition of potassium hydroxide risks cleaving the ester bond into 4-hydroxybenzoic acid and ethanol, necessitating precise molar ratios.

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate esterification. Initial trials report a 20% reduction in reaction time (2–3 hours) with comparable yields (75–80%). However, scalability remains a challenge due to equipment limitations.

Physicochemical Characterization

Spectroscopic Analysis

Solubility and Stability

- Water Solubility : 150–200 mg/mL at 25°C, significantly higher than ethyl 4-hydroxybenzoate (22 mg/mL).

- Thermal Stability : Decomposes at 250–260°C without melting, indicating ionic lattice stability.

Industrial-Scale Production Considerations

Cost Efficiency

- Raw Materials : Ethanol and 4-hydroxybenzoic acid are low-cost, commodity chemicals.

- Solvent Recycling : Ethanol recovery via distillation reduces production costs by 30%.

Applications and Stability

Cosmetic Preservatives

This compound exhibits broad-spectrum antimicrobial activity at concentrations of 0.1–0.5% w/v. Its ionic nature enhances compatibility with hydrophilic creams and lotions.

Hydrolytic Stability

In aqueous formulations (pH 4–8), the ester bond remains intact for >24 months at 25°C. Acidic conditions (pH <3) promote gradual hydrolysis to 4-hydroxybenzoic acid.

Chemical Reactions Analysis

Types of Reactions: Potassium ethyl 4-oxidobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form para-hydroxybenzoic acid and other by-products.

Reduction: Under specific conditions, it can be reduced to ethylphenol.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are typically employed.

Major Products Formed:

Oxidation: Para-hydroxybenzoic acid.

Reduction: Ethylphenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Cosmetics

Potassium ethyl 4-oxidobenzoate is primarily used as a preservative in cosmetic formulations. Its effectiveness stems from its ability to inhibit microbial growth, thereby extending the shelf life of products.

Efficacy as a Preservative

- Mechanism of Action : The compound functions by disrupting microbial cell membranes and inhibiting enzyme activity, which prevents spoilage.

- Regulatory Status : It is recognized for safety in cosmetic use by various regulatory bodies, including the European Union and the Cosmetic Ingredient Review (CIR) panel .

Applications in Pharmaceuticals

In pharmaceuticals, this compound serves as an antimicrobial agent and preservative in formulations such as creams and ointments.

Case Studies

- Topical Formulations : A study demonstrated that formulations containing this compound showed significant antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli.

| Formulation Type | Microbial Activity | Concentration Used |

|---|---|---|

| Cream | Effective against both pathogens | 0.5% |

| Ointment | Effective against E. coli | 0.3% |

Applications in Food Preservation

This compound is also utilized as a food preservative due to its antimicrobial properties.

Efficacy in Food Products

Research indicates that it can effectively inhibit the growth of spoilage organisms in various food products.

| Food Type | Microbial Inhibition | Concentration Used |

|---|---|---|

| Sauces | Inhibited Bacillus cereus growth | 0.1% |

| Beverages | Reduced yeast spoilage | 0.05% |

Mechanism of Action

Potassium ethyl 4-oxidobenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It inhibits the synthesis of DNA, RNA, and essential enzymes, leading to cell death. The compound targets various molecular pathways involved in microbial growth and reproduction, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

The following analysis compares potassium ethyl 4-oxidobenzoate with structurally related compounds, focusing on molecular properties, physicochemical behavior, and applications.

Alkyl 4-Oxidobenzoate Salts

Key Observations :

- Cation Impact : Potassium salts generally exhibit lower aqueous solubility compared to sodium analogs due to larger ionic radius and weaker hydration .

Neutral Esters and Derivatives

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity toward nucleophilic attack, while electron-donating groups (e.g., ethoxy) enhance stability .

- Ionic vs. Neutral Forms : this compound’s ionic nature grants superior solubility in polar media compared to neutral esters like ethyl 4-ethoxybenzoate .

Ethoxylated and Complex Derivatives

Key Observations :

Q & A

Q. What are the recommended laboratory synthesis methods for Potassium ethyl 4-oxidobenzoate?

this compound can be synthesized via esterification of 4-hydroxybenzoic acid with ethanol in the presence of a base catalyst (e.g., potassium carbonate). A validated approach involves refluxing the reactants in acetone for extended periods (e.g., 60 hours), followed by solvent removal, aqueous workup, and purification via recrystallization. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and confirming the absence of starting materials .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For verifying molecular structure and substituent positions.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., ester carbonyl, phenolic O–H).

- High-Performance Liquid Chromatography (HPLC) : For quantifying purity and detecting impurities.

- Melting Point Analysis : To assess crystallinity and consistency with literature values (e.g., 112–115°C) .

Q. What safety protocols are critical when handling this compound?

- Use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact.

- Store in airtight containers away from incompatible substances (e.g., strong oxidizers).

- In case of exposure, rinse affected areas with water and seek medical evaluation. Firefighting measures include dry chemical powder or carbon dioxide .

Q. How should solvents be selected for reactions involving this compound?

Prioritize solvents where the compound exhibits high solubility, such as ethanol (95%) or acetone, to ensure homogeneous reaction conditions. Avoid aqueous solutions unless stabilized by buffering agents, as the compound is minimally water-soluble (<0.1 g/100 mL at 25°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Discrepancies may arise from variations in solvent purity, temperature, or measurement techniques. Standardize protocols using USP/Ph.Eur. guidelines, and validate results via cross-lab reproducibility studies. For example, compare solubility in ethanol using gravimetric analysis versus UV-Vis spectrophotometry to identify methodological biases .

Q. What experimental strategies optimize the compound’s stability in aqueous solutions for longitudinal studies?

- pH Control : Maintain neutral to slightly alkaline conditions (pH 7–8) to minimize ester hydrolysis.

- Temperature : Store solutions at 4°C to slow degradation kinetics.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to inhibit oxidative side reactions .

Q. How to design a kinetic study evaluating degradation pathways under varying pH conditions?

- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C, 40°C).

- Analytical Monitoring : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify degradation products hourly.

- Data Analysis : Apply pseudo-first-order kinetics to derive rate constants and identify pH-dependent degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

Q. What methodologies resolve co-elution issues in chromatographic analysis of complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.